2-(4-Chlorophenyl)propan-2-ol

概要

説明

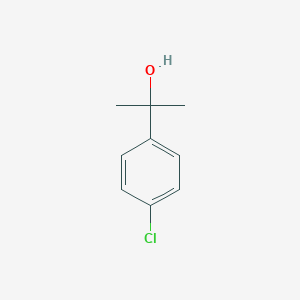

2-(4-Chlorophenyl)propan-2-ol: is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is also known by other names such as 2-(4-chlorophenyl)-2-propanol and 4-chloro-alpha,alpha-dimethylbenzyl alcohol . This compound is a white crystalline solid that is commonly used in various fields such as medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)propan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with isopropylmagnesium chloride (Grignard reagent) followed by hydrolysis . The reaction conditions generally include:

Solvent: Ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reaction Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

化学反応の分析

Types of Reactions:

Oxidation: 2-(4-Chlorophenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like or under acidic conditions.

Reduction: Reagents like or .

Substitution: Reagents like or in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of or .

Reduction: Formation of various .

Substitution: Formation of .

科学的研究の応用

Pharmacological Applications

1. Sympathomimetic Activity

2-(4-Chlorophenyl)propan-2-ol exhibits sympathomimetic properties, influencing adrenergic receptors similar to compounds like ephedrine. Research indicates its potential in treating cardiovascular and respiratory conditions by modulating adrenergic activity. Its chlorinated structure enhances binding affinity to these receptors, making it a candidate for further pharmacological studies .

2. Therapeutic Potential

The compound has been investigated for its role in proteomics research, indicating its utility in biochemical applications. Its interaction with both alpha and beta adrenergic receptors suggests a broad therapeutic potential, including the treatment of conditions such as asthma and hypertension .

Case Study 1: Adrenergic Interaction Studies

A study focused on the binding affinity of this compound with adrenergic receptors revealed that it interacts effectively with both alpha and beta receptors. This interaction is crucial for evaluating its pharmacological effects and potential side effects .

Case Study 2: Proteomics Applications

Research has shown that this compound can serve as a valuable tool in proteomics, facilitating the study of protein interactions and functions due to its ability to modulate biological activity through receptor engagement.

Case Study 3: Theoretical Investigations

Theoretical calculations using Density Functional Theory (DFT) have provided insights into the molecular interactions of this compound, revealing significant charge transfer characteristics and potential sites for electrophilic attack .

作用機序

The mechanism of action of 2-(4-Chlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

類似化合物との比較

- Benzyl alcohol

- 4-Chlorobenzyl alcohol

- 2,4-Dichlorobenzyl alcohol

Comparison:

- Benzyl alcohol: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

- 4-Chlorobenzyl alcohol: Similar structure but lacks the alpha,alpha-dimethyl groups, affecting its steric and electronic properties.

- 2,4-Dichlorobenzyl alcohol: Contains an additional chlorine substituent, which can influence its reactivity and biological activity.

Uniqueness: 2-(4-Chlorophenyl)propan-2-ol is unique due to the presence of both the chlorine substituent and the alpha,alpha-dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various chemical and biological applications .

生物活性

2-(4-Chlorophenyl)propan-2-ol, also known as 4-Chloronorephedrine, is an organic compound with the molecular formula C₉H₁₁ClO. It features a chiral center, which allows for two enantiomeric forms that may exhibit different biological activities. This compound has garnered attention in pharmacological research due to its structural similarities to sympathomimetic agents and its potential therapeutic applications.

- Molecular Formula : C₉H₁₁ClO

- Molar Mass : 172.64 g/mol

- Melting Point : Approximately 238-239 °C

- Density : 1.213 g/cm³

- pKa : Approximately 11.86

Biological Activity Overview

This compound exhibits significant biological activity primarily through its interaction with adrenergic receptors. It has been studied for its sympathomimetic properties, which may make it a candidate for cardiovascular and respiratory therapies.

The compound acts as a sympathomimetic agent, influencing both alpha and beta adrenergic receptors. This interaction can lead to various physiological effects, including increased heart rate and bronchodilation, similar to other sympathomimetics like ephedrine and pseudoephedrine. The presence of the para-chlorophenyl group may enhance its binding affinity to these receptors, potentially increasing its pharmacological efficacy.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

-

Adrenergic Receptor Binding :

- Research indicates that the compound interacts with both alpha and beta adrenergic receptors, demonstrating a binding profile akin to that of ephedrine.

-

Sympathomimetic Activity :

- In animal models, this compound has shown increased heart rate and blood pressure, confirming its sympathomimetic activity.

-

Respiratory Effects :

- Studies suggest potential applications in treating asthma and other respiratory conditions due to its bronchodilatory effects.

Case Study 1: Cardiovascular Effects

In a controlled study involving male rats, administration of varying doses of this compound resulted in dose-dependent increases in heart rate and systolic blood pressure. The study concluded that the compound could be beneficial in managing certain cardiovascular conditions but also highlighted potential risks associated with excessive stimulation of adrenergic receptors.

Case Study 2: Respiratory Applications

A separate study focused on the compound's efficacy in inducing bronchodilation in models of induced asthma. Results indicated a significant reduction in airway resistance following administration, suggesting its potential as a therapeutic agent for asthma management.

Toxicological Profile

The safety profile of this compound has been evaluated in various studies:

| Toxicity Parameter | Findings |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Long-term Exposure | Further studies required to assess chronic toxicity |

特性

IUPAC Name |

2-(4-chlorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZCRSDZIWKYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173647 | |

| Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-25-9 | |

| Record name | 4-Chloro-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chloro-α,α-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。